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L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine - 918412-81-4

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine

Catalog Number: EVT-12735912
CAS Number: 918412-81-4
Molecular Formula: C19H35N5O6S3
Molecular Weight: 525.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine is a complex pentapeptide composed of the amino acids cysteine and valine. This compound is significant in various biological processes and has potential applications in scientific research and biotechnology. The unique sequence of amino acids imparts specific structural and functional properties, making it a subject of interest in peptide chemistry.

Source and Classification

This compound can be classified under peptides, specifically as a pentapeptide, due to its composition of five amino acid residues. It is derived from natural sources, often synthesized in laboratory settings for research purposes. Peptides like L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine are essential for understanding protein interactions and functions within biological systems.

Synthesis Analysis

Methods

The synthesis of L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

  1. Activation of Amino Acids:
    • Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), often in the presence of hydroxybenzotriazole (HOBt) or similar compounds.
  2. Coupling:
    • The activated amino acids are then coupled to the resin-bound peptide chain, forming peptide bonds through nucleophilic attack by the amino group on the activated carboxylic group.
  3. Deprotection:
    • Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA) to yield the final product.

Technical Details

The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the synthesized peptide.

Molecular Structure Analysis

Structure

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine has a specific molecular structure characterized by:

  • Amino Acid Sequence: Cysteine (Cys) and Valine (Val) residues arranged in a specific order.
  • Disulfide Bonds: The presence of cysteine allows for potential formation of disulfide bonds, which can stabilize the peptide structure.

Data

The molecular formula can be represented as C15H28N6O5S2C_{15}H_{28}N_6O_5S_2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Chemical Reactions Analysis

Reactions

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine can undergo several important chemical reactions:

  1. Oxidation:
    • Cysteine residues can be oxidized to form disulfide bonds (SS-S-S-), which play a crucial role in stabilizing the three-dimensional structure of proteins.
  2. Reduction:
    • Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, which is essential for studying protein folding and interactions.
  3. Substitution Reactions:
    • The amino groups in valine may participate in substitution reactions such as acylation or alkylation, allowing for further chemical modifications.

Technical Details

Understanding these reactions is vital for manipulating peptide properties for various applications in research and industry.

Mechanism of Action

The mechanism of action for L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine largely depends on its interactions within biological systems:

  • Protein Interactions: The cysteine residues can form disulfide bonds with other proteins, influencing their stability and function.
  • Electrostatic Interactions: The lysine residue may engage in electrostatic interactions with negatively charged molecules, enhancing binding affinity to targets such as enzymes or receptors.

These interactions are critical for the peptide's role in biological processes such as enzyme catalysis and signal transduction.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and polar solvents due to its amino acid composition.

Chemical Properties

  • Stability: Sensitive to oxidation; proper storage conditions are required to maintain stability.
  • pH Sensitivity: The behavior of the peptide can vary significantly with changes in pH, affecting its charge and solubility.

Relevant data indicates that peptides like L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine exhibit unique properties that are exploited in various biochemical applications.

Applications

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine has several scientific uses:

  1. Biochemical Research: Utilized in studies related to protein folding, stability, and interactions due to its unique structural characteristics.
  2. Drug Development: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
  3. Biotechnology: Employed in developing biosensors or other biotechnological applications where peptide interactions are critical.
Enzymatic Biosynthesis and Aminoacylation Mechanisms

Cysteinyl-tRNA Synthetase (CysRS) Specificity for Cysteine Incorporation

Cysteinyl-tRNA synthetase (CysRS) exhibits remarkable fidelity in selecting its cognate amino acid, cysteine, from a pool of structurally similar amino acids. This precision is critical for preventing translational errors in peptides containing multiple cysteine residues, such as L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine. CysRS achieves high selectivity through a multi-layered mechanism integrating zinc coordination, conformational dynamics, and kinetic proofreading [3] [6].

Zinc-Thiolate Mediation in Active Site Substrate Discrimination

The active site of CysRS features a conserved zinc-thiolate cluster that acts as a molecular ruler for cysteine recognition. This cluster, composed of zinc coordinated by cysteine and histidine residues within the enzyme, creates a sterically constrained environment. The zinc ion directly coordinates the thiol group (-SH) of the incoming cysteine substrate, forming a stable zinc-thiolate complex [3] [9]. This interaction provides both binding energy and specificity, as the coordination geometry preferentially accommodiates the sulfhydryl group's distinct size and nucleophilicity. Smaller amino acids like serine and alanine lack the thiol moiety and cannot complete the zinc coordination sphere, leading to dramatically reduced binding affinity (>100-fold lower). The thiolate-zinc interaction further activates the cysteine carboxylate for adenylate formation, priming it for tRNA charging [3] [6].

Induced-Fit Conformational Changes Upon Cysteine Binding

Upon cysteine binding to CysRS, a cascade of structural rearrangements occurs, transitioning the enzyme from an open to a closed conformation. Biophysical studies reveal that cysteine binding triggers rotational movements in the catalytic domain, bringing key residues (Asp98, Arg199) into proximity with the amino acid substrate. These movements effectively seal the active site, creating a solvent-excluded microenvironment ideal for catalysis. Crucially, this conformational change precisely positions the cysteine thiol for interaction with the zinc ion while simultaneously aligning the amino acid backbone for adenylate formation. Non-cognate amino acids like serine fail to trigger the complete closure, resulting in suboptimal positioning for catalysis and reduced reaction rates [6].

Kinetic Exclusion of Non-Cognate Amino Acids (e.g., Serine, Alanine)

CysRS employs kinetic barriers to prevent misactivation of non-cognate amino acids. While serine and alanine may occasionally enter the active site, their misactivation rates are kept exceptionally low (error frequency <1/3,000). This discrimination primarily occurs at the aminoacyl-adenylate formation step. Serine, lacking the thiol group, forms significantly weaker interactions with the zinc-thiolate center, resulting in a drastically reduced adenylation rate constant (kcat/KM ~100-fold lower than cysteine). Alanine faces even greater discrimination due to its smaller size and inability to interact with zinc. Post-transfer editing provides a secondary safeguard, where mischarged Ser-tRNA^Cys^ or Ala-tRNA^Cys^ undergoes hydrolysis by a dedicated editing domain, though this is less prominent than in ValRS [3] [6].

Table 1: Key Discrimination Mechanisms in Cysteinyl-tRNA Synthetase

Discrimination MechanismMolecular BasisAmino Acids ExcludedDiscrimination Factor
Zinc-Thiolate CoordinationGeometric and electronic complementarity for -SH groupSerine, Alanine, Glycine>100-fold (binding affinity)
Induced-Fit Conformational ChangeComplete closure only triggered by cysteine bindingSerine (partial closure)~50-fold (adenylation rate)
Differential Adenylation KineticsReduced catalytic efficiency for non-cognatesSerine, Alanine~100-fold (kcat/KM)
Post-Transfer EditingHydrolysis of mischarged aa-tRNA^Cys^Serine (primarily)Additional 10-100 fold correction

Valyl-tRNA Synthetase (ValRS) Editing Mechanisms for Valine Selection

Valyl-tRNA synthetase (ValRS) faces the challenging task of distinguishing valine from structurally similar isosteres, particularly threonine, which differs by only a single methyl group. Given the high concentration of valine residues in repetitive valyl-valine sequences, ValRS employs sophisticated double-sieve editing mechanisms to ensure fidelity during the incorporation of valine into peptides like L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine [1] [6].

Hydrolytic Editing of Misactivated Threonyl Adenylate

The primary sieve (active site) of ValRS activates both valine and threonine to form aminoacyl-adenylates, albeit with a significant preference for valine (approximately 150-fold higher kcat/KM). To correct inevitable errors, ValRS employs a dedicated editing domain (CP1 domain) acting as a secondary sieve. This domain features a narrow hydrophobic pocket perfectly sized to accommodate misactivated threonyl-adenylate (Thr-AMP). Once Thr-AMP enters this pocket, a conserved histidine residue (His319 in Thermus thermophilus ValRS) activates a water molecule for nucleophilic attack on the ester bond, hydrolyzing Thr-AMP to threonine and AMP. Crucially, the editing pocket sterically excludes correctly activated valyl-adenylate (Val-AMP) due to the extra methyl group on valine's side chain. This prevents hydrolysis of the cognate product. Mutational studies disrupting the editing domain increase Thr-tRNA^Val^ misformation by >10,000-fold, highlighting its critical role in preventing translational errors in valine-rich sequences [1] [6].

Structural Determinants of Valine-Specific Recognition

Within the primary active site, ValRS achieves valine specificity through a combination of van der Waals packing and hydrogen bonding networks. Key residues (Ile35, Trp303, and Phe107 in E. coli ValRS) create a hydrophobic pocket that optimally accommodes valine's branched isopropyl side chain. The methyl groups of valine engage in multiple favorable hydrophobic contacts. Threonine's hydroxyl group, while capable of forming a potential hydrogen bond, introduces a thermodynamic penalty because it displaces water molecules from the hydrophobic pocket and cannot form an optimal hydrogen bond with surrounding residues. Furthermore, the hydroxyl group's position introduces steric clashes that further reduce binding affinity. This combination of sub-optimal hydrophobic packing and unfavorable steric effects for threonine results in a significant difference in binding energy (ΔΔG ~5-7 kJ/mol), enabling ValRS to achieve initial selectivity before editing augments fidelity [1] [6].

Ribosomal Assembly of Repetitive Cysteine-Valine Motifs

The ribosomal synthesis of peptides containing repetitive motifs like Cys-Cys-Val-Val-Cys presents unique translational challenges. Efficient and accurate assembly requires precise management of codon recognition, tRNA occupancy, and potential secondary structures within the mRNA template itself [1] [6].

A-Site and P-Site Positioning of Tandem Cys-Val Codons

During translation of the sequence coding for L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine, the ribosome's A-site and P-site sequentially accommodate tRNA^Cys^ and tRNA^Val^ in close succession. The proximal positioning of identical or similar codons (e.g., consecutive UGU/UGC for cysteine or GUU/GUC for valine) can lead to transient tRNA shortages if the same tRNA isoacceptor is required consecutively before it is released and recycled from the P-site. For cysteine codons (UGU/UGC), typically decoded by a single major tRNA^Cys^ isoacceptor, rapid tRNA recycling is essential. Structural studies suggest the ribosome's exit site (E-site) facilitates faster release of deacylated tRNA when subsequent codons are identical, partially mitigating this bottleneck. Valine codons (GUU, GUC, GUA, GUG) are decoded by multiple tRNA^Val^ isoacceptors, reducing competition during repetitive valine incorporation. The peptidyltransferase center (PTC) efficiently forms the peptide bonds between these hydrophobic residues, although the nature of the cysteine and valine side chains may influence reaction kinetics within the PTC's active site [6].

Translational Efficiency Impacts from Repetitive Sequence Secondary Structures

The mRNA sequence encoding Cys-Cys-Val-Val-Cys (e.g., UGU UGU GUU GUG UGU or UGC UGC GUC GUG UGC) possesses a high propensity for forming stem-loop structures or pseudoknots due to potential base complementarity between cysteine (UGU/UGC) and valine (GUx) codons. These secondary structures can transiently occlude the ribosomal binding site or impede the smooth progression of the ribosome along the mRNA, causing ribosomal pausing. Such pausing has dual consequences: it can allow time for correct tRNA selection, potentially enhancing fidelity, but excessive pausing can lead to premature termination or frameshifting. The presence of consecutive valine codons (GUX GUX) is particularly prone to inducing ribosomal slowdown, as observed in ribosome profiling studies ("ribosome stalling"). The nascent chain's emerging structure, featuring adjacent hydrophobic valine residues, might also interact transiently with the ribosomal exit tunnel, contributing to altered kinetics during the synthesis of this repetitive motif compared to sequences with greater amino acid diversity [1] [6].

Table 2: Codon Usage and Ribosomal Kinetics for Repetitive Cys-Val Motifs

Codon SequencetRNA RequirementsPotential Secondary StructuresImpact on Translation Speed
UGU UGU (Cys-Cys)Requires same tRNA^Cys^ consecutivelyStrong potential for stem-loop (e.g., 5'-UGU-3' pairing with 3'-ACA-5')Moderate slowing due to tRNA re-binding
GUU GUC GUG (Val-Val-Val)Utilizes different tRNA^Val^ isoacceptorsModerate potential for weak hairpinsVariable; isoacceptor availability minimizes stalling
UGU GUU (Cys-Val)Different tRNAs (tRNA^Cys^ then tRNA^Val^)Low potential due to limited complementarityMinimal slowing; efficient handoff
GUC UGU (Val-Cys)Different tRNAs (tRNA^Val^ then tRNA^Cys^)Moderate potential (e.g., 5'-GUC-3'/3'-CAG-5')Moderate slowing if structure forms

The coordinated actions of CysRS and ValRS, underpinned by their distinct substrate discrimination and editing mechanisms, ensure the high-fidelity incorporation of cysteine and valine into complex peptides. Ribosomal synthesis navigates the challenges posed by repetitive codon sequences and potential mRNA secondary structures to assemble these structurally intricate molecules. The pentapeptide L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine thus serves as a compelling example of the sophistication of translational machinery in handling specialized peptide sequences [1] [3] [6].

Properties

CAS Number

918412-81-4

Product Name

L-Cysteinyl-L-cysteinyl-L-valyl-L-valyl-L-cysteine

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid

Molecular Formula

C19H35N5O6S3

Molecular Weight

525.7 g/mol

InChI

InChI=1S/C19H35N5O6S3/c1-8(2)13(17(27)22-12(7-33)19(29)30)24-18(28)14(9(3)4)23-16(26)11(6-32)21-15(25)10(20)5-31/h8-14,31-33H,5-7,20H2,1-4H3,(H,21,25)(H,22,27)(H,23,26)(H,24,28)(H,29,30)/t10-,11-,12-,13-,14-/m0/s1

InChI Key

YWBDEKKJXXMGBH-PEDHHIEDSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N

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